![molecular formula C18H17N3O2S B2714979 N-(2-methoxybenzyl)-2-(phenylamino)thiazole-4-carboxamide CAS No. 1105229-52-4](/img/structure/B2714979.png)
N-(2-methoxybenzyl)-2-(phenylamino)thiazole-4-carboxamide
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Description
N-(2-methoxybenzyl)-2-(phenylamino)thiazole-4-carboxamide, also known as MBPTC, is a thiazole-based compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Synthesis and Characterization
Novel Synthetic Approaches
Researchers have developed innovative synthetic strategies for thiazole derivatives, highlighting the importance of N-(2-methoxybenzyl)-2-(phenylamino)thiazole-4-carboxamide and its analogs in medicinal chemistry. For instance, a study outlined a method for synthesizing thiazolidine-2,4-dione carboxamide and amino acid derivatives, with some showing antimicrobial and antifungal activities (Abd Alhameed et al., 2019). Another report described the synthesis of 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, leading to the creation of pyrazolo[1,5-a]pyrimidine derivatives with in vitro cytotoxic activity against Ehrlich Ascites Carcinoma cells (Hassan et al., 2014).
Biological Activities
Antimicrobial and Antifungal Properties
Certain thiazole derivatives have been shown to possess weak to moderate antibacterial and antifungal activities. This includes activity against both Gram-negative and Gram-positive bacteria, as well as fungal isolates, providing a basis for further investigation into their use as antimicrobial agents (Abd Alhameed et al., 2019).
Cytotoxicity Against Cancer Cells
Synthesized thiazole derivatives have demonstrated cytotoxicity against various cancer cell lines, indicating potential therapeutic applications in cancer treatment. This includes compounds synthesized from N-(aryl)-2-cyano-3-[(4-methoxyphenyl)amino]-3-(methylthio)acrylamides showing activity against Ehrlich Ascites Carcinoma cells (Hassan et al., 2014).
Mechanistic Insights and Anticancer Potential
Inhibition of Tubulin Polymerization
A study on 4-substituted methoxybenzoyl-aryl-thiazoles (SMART) revealed that these compounds exert their anticancer activity through the inhibition of tubulin polymerization. This mechanism is crucial for the development of novel anticancer agents, as it targets the microtubule dynamics essential for cell division (Lu et al., 2009).
properties
IUPAC Name |
2-anilino-N-[(2-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-23-16-10-6-5-7-13(16)11-19-17(22)15-12-24-18(21-15)20-14-8-3-2-4-9-14/h2-10,12H,11H2,1H3,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIMMXXHTCKSOOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=CSC(=N2)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxybenzyl)-2-(phenylamino)thiazole-4-carboxamide |
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